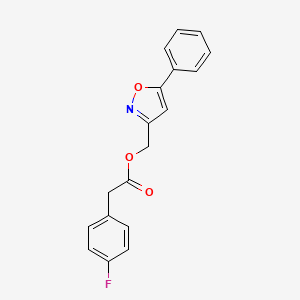

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate

Description

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3/c19-15-8-6-13(7-9-15)10-18(21)22-12-16-11-17(23-20-16)14-4-2-1-3-5-14/h1-9,11H,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXLDSWULGJGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate typically involves the reaction of 5-phenyl-1,2-oxazole-3-carboxylic acid with 4-fluorophenyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Ester Hydrolysis

Mechanism : The ester group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol.

Reagents & Conditions :

-

Acidic Hydrolysis : HCl (acid catalyst, aqueous medium)

-

Basic Hydrolysis : NaOH (aqueous solution, elevated temperature)

Products :

-

Acid : 2-(4-fluorophenyl)acetic acid

-

Alcohol : (5-Phenyl-1,2-oxazol-3-yl)methanol

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic | HCl, H₂O, heat | 2-(4-fluorophenyl)acetic acid |

| Basic | NaOH, H₂O, reflux | (5-Phenyl-1,2-oxazol-3-yl)methanol |

Oxidation of the Oxazole Ring

The oxazole ring is susceptible to oxidation, particularly under strong oxidizing conditions.

Reagents : Potassium permanganate (KMnO₄) in acidic medium.

Mechanism : Oxidation converts the oxazole ring into a carbonyl-containing structure, potentially forming a ketone or carboxylic acid derivative.

Products : Oxidized derivatives (exact structure depends on reaction severity).

Reduction Reactions

Reduction typically targets carbonyl groups or double bonds.

Reagents : Sodium borohydride (NaBH₄) in methanol.

Mechanism : Selective reduction of reactive carbonyl groups to alcohols.

Products : Reduced derivatives (e.g., diols if multiple carbonyls are present).

Substitution Reactions

The oxazole ring may undergo nucleophilic substitution, depending on the position of reactive sites.

Reagents : Base (e.g., NaOH) to activate nucleophilic attack .

Mechanism : Substitution at position 3 or adjacent sites due to electronic effects of the heteroatoms.

Products : Substituted oxazole derivatives (e.g., amines, alkyls).

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic | NaOH, solvent (e.g., DMF) | Substituted oxazole derivatives |

Transesterification

The ester group can undergo transesterification with other alcohols.

Reagents : Alcohol (R-OH), acid catalyst (e.g., H₂SO₄).

Mechanism : Exchange of the ester’s alkyl group with another alcohol.

Products : New ester derivatives (e.g., ethyl, methyl variants).

Coupling Reactions

The compound may participate in coupling reactions, such as amidation or acylation, depending on the presence of reactive groups.

Reagents : Carbodiimides (e.g., DCC), 4-dimethylaminopyridine (DMAP) .

Mechanism : Activation of carbonyl groups for nucleophilic attack.

Products : Amides, esters, or other coupled derivatives.

Key Reaction Trends and Considerations

-

Stability : Oxazole rings are generally stable under mild conditions but reactive under strong oxidizing/reducing agents.

-

Selectivity : Ester hydrolysis and substitution reactions are highly regioselective, favoring positions adjacent to electronegative atoms (N, O) .

-

Biological Implications : Oxazole derivatives often exhibit enzyme-binding potential, influencing their reactivity in biological systems .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that oxazole derivatives exhibit promising anticancer activities. For instance, compounds structurally related to (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate have shown effectiveness against various cancer cell lines. A study highlighted that similar oxazole derivatives displayed significant cytotoxic effects against glioblastoma cells, suggesting that this class of compounds could be developed into effective anticancer agents .

Antimicrobial Effects

Oxazole derivatives are also noted for their antimicrobial properties. Studies indicate that compounds with oxazole moieties can inhibit the growth of various bacterial strains, including resistant strains. The presence of functional groups such as fluorine can enhance these antimicrobial effects, making this compound a candidate for further exploration in antimicrobial drug development .

Cancer Therapy

The unique structure of this compound allows it to interact with specific biological targets involved in tumor growth and proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting their metabolic pathways .

Anti-inflammatory Applications

Preliminary studies suggest that oxazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The modulation of inflammatory pathways by this compound is an area ripe for further investigation.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets in biological systems. The oxazole ring and fluorophenyl acetate moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Analogs

Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 338962-50-8)

- Core structure : 1,2,4-Triazole ring (three nitrogen atoms) instead of 1,2-oxazole.

- Substituents: A 4-fluorobenzoylamino group at the 5-position. A sulfanylacetate ester at the 3-position.

- Stability: Triazoles are generally more resistant to hydrolysis than oxazoles due to reduced ring strain.

- Molecular weight : Higher (C₂₀H₁₉FN₄O₃S, MW = 438.45 g/mol) due to the sulfanyl group and triazole core.

Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS 689751-06-2)

- Core structure : Similar 1,2,4-triazole with a 4-fluorophenyl group at the 4-position.

- Substituents :

- A nitro-substituted benzoyl group at the 5-position.

- Sulfanylacetate ester at the 3-position.

- Steric bulk: The 4-methyl-3-nitrobenzoyl group introduces steric hindrance absent in the target compound.

Fluorophenyl Acetate Derivatives

Methyl 2-(4-fluorophenyl)-2-(2-piperidinyl)acetate (4-Fluoromethylphenidate)

- Core structure : Piperidine-linked acetate instead of a heterocyclic core.

- Substituents :

- 4-Fluorophenyl and methyl ester groups.

- Key differences :

- Pharmacological relevance : This compound is a stimulant analog, whereas the target oxazole derivative lacks documented psychoactive properties.

- Flexibility : The piperidine ring introduces conformational flexibility compared to the rigid oxazole.

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Functional Group Impact

Biological Activity

The compound (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate is an oxazole derivative that has garnered attention for its potential biological activities. Oxazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazole ring may facilitate interactions with proteins involved in cell signaling and metabolic pathways. Specifically, compounds with similar structures have been shown to inhibit key enzymes and receptors associated with inflammation and cancer proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of oxazole derivatives against various bacterial strains. For example, compounds structurally related to this compound have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.025 mg/mL |

| Compound B | Escherichia coli | 0.019 mg/mL |

| Compound C | Bacillus subtilis | 0.030 mg/mL |

These findings suggest that the presence of halogen substituents and specific functional groups in the oxazole structure enhances the antimicrobial efficacy.

Antifungal Properties

In addition to antibacterial activity, oxazole derivatives have also been evaluated for their antifungal properties. The compound exhibited promising activity against common fungal pathogens.

Table 2: Antifungal Activity

| Compound | Target Fungus | MIC (mg/mL) |

|---|---|---|

| Compound D | Candida albicans | 0.0048 |

| Compound E | Aspergillus niger | 0.0098 |

Anticancer Potential

Research has indicated that oxazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: In Vitro Analysis

A study conducted on a series of oxazole derivatives found that one variant significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests that modifications to the oxazole ring can lead to enhanced anticancer activity.

Q & A

Basic Research Question

- -NMR : Identify aromatic protons (δ 7.0–8.5 ppm for phenyl/oxazole), methylene groups (δ 4.0–5.0 ppm for ester -CH-O-), and the fluorine-substituted phenyl ring (split coupling patterns).

- -NMR : Confirm ester carbonyl (δ 165–175 ppm) and oxazole carbons (δ 140–160 ppm).

- IR : Detect ester C=O stretching (~1740 cm) and C-F vibrations (~1220 cm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns .

How can discrepancies between predicted and observed NMR data be resolved?

Advanced Research Question

Discrepancies often arise from impurities, stereochemical effects, or solvent interactions. Mitigation strategies:

- Purity assessment : Use HPLC with UV detection (λ = 254 nm) to rule out contaminants.

- 2D NMR : Employ - COSY and - HSQC to assign overlapping signals.

- Computational modeling : Compare experimental shifts with density functional theory (DFT)-predicted values for tautomers or conformers .

What biological screening assays are suitable for this compound?

Basic Research Question

Given structural similarities to bioactive heterocycles (e.g., oxadiazoles, triazoles), prioritize:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Anti-inflammatory potential : COX-1/COX-2 enzyme inhibition assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Reference protocols from marine-derived compound studies for assay design .

How to investigate conflicting bioactivity data across different studies?

Advanced Research Question

Contradictions may stem from assay conditions or compound stability:

- Dose-response validation : Test multiple concentrations (e.g., 1–100 µM) in triplicate.

- Metabolic stability : Assess compound degradation in liver microsomes (e.g., using LC-MS/MS).

- Target engagement : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity.

Cross-reference methodologies from phenylacetate metabolism studies for comparative analysis .

What computational tools aid in predicting metabolic pathways?

Advanced Research Question

- In silico metabolism : Use software like SwissADME or Meteor Nexus to predict Phase I/II modifications (e.g., ester hydrolysis, glucuronidation).

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 enzymes.

Validate predictions with experimental data from phenylacetate derivatives, focusing on hydroxylation and conjugation pathways .

How to design SAR studies for oxazole-ester derivatives?

Advanced Research Question

Structure-activity relationship (SAR) studies require:

- Analog synthesis : Modify substituents on the oxazole ring (e.g., electron-withdrawing groups) or phenylacetate moiety (e.g., para-substituted halogens).

- Bioisosteric replacement : Substitute the oxazole with thiazole or 1,2,4-triazole to assess ring flexibility.

- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC values. Reference triazole/oxadiazole SAR frameworks for guidance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.